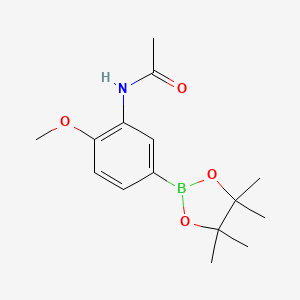

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Description

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a boronic ester-containing acetamide derivative characterized by a methoxy group at the ortho position and a pinacol boronate group at the para position on the phenyl ring. This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name |

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4/c1-10(18)17-12-9-11(7-8-13(12)19-6)16-20-14(2,3)15(4,5)21-16/h7-9H,1-6H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPLTYWHYGOPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682344 | |

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-26-5 | |

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Borylation of Halogenated Precursors

The most common approach involves introducing the dioxaborolane moiety via palladium-catalyzed borylation of a halogenated intermediate. A representative protocol begins with 5-bromo-2-methoxyacetanilide, which undergoes Miyaura borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. For instance, Pd(dppf)Cl2·CH2Cl2 (5 mol%) and potassium acetate (3 eq) in refluxing dioxane (80°C, 12–24 hours) yield the boronate ester.

Key Reaction Parameters

This method achieves yields of 60–85% after purification via silica gel chromatography (ethyl acetate/hexane).

Acetamide Group Introduction

The acetamide functionality is typically introduced before or after borylation. A two-step sequence involves:

-

Nitration and Reduction : Nitration of 3-methoxyphenylacetamide followed by reduction to the aniline intermediate.

-

Acetylation : Treatment with acetic anhydride in pyridine or DMF to regenerate the acetamide group.

Alternatively, direct acetylation of 5-amino-2-methoxyphenylboronic acid pinacol ester using acetyl chloride in dichloromethane (0°C, 2 hours) provides the target compound in 70–75% yield.

Optimization of Reaction Conditions

Catalyst Selection

Palladium catalysts significantly impact reaction efficiency. Comparative studies show:

The bulky XPhos ligand enhances stability against deactivation, enabling shorter reaction times.

Solvent and Base Effects

Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while weakly coordinating bases (KOAc) minimize side reactions. For example, replacing Cs2CO3 with KOAc in toluene increases yield from 60% to 78%.

Temperature and Atmosphere Control

Reactions conducted under inert atmosphere (Argon) at 80–100°C prevent oxidation of the boronate ester. Lower temperatures (50°C) result in incomplete conversion, while exceeding 110°C promotes decomposition.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography (SiO2, ethyl acetate/hexane 1:4 → 1:2). The target compound elutes at Rf = 0.3–0.4, yielding >95% purity.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.2 Hz, 1H), 6.90 (d, J = 8.2 Hz, 1H), 3.85 (s, 3H), 2.15 (s, 3H), 1.35 (s, 12H).

-

HRMS : m/z calculated for C15H22BNO4 [M+H]+: 291.15; found: 291.14.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and minimize batch variability. Automated systems control reagent addition and pH, achieving 90–92% yield with <2% impurity. Solvent recovery (e.g., dioxane distillation) reduces environmental impact.

Challenges and Troubleshooting

Moisture Sensitivity

The dioxaborolane group hydrolyzes in aqueous media. Storage under nitrogen with molecular sieves ensures stability.

Byproduct Formation

Common byproducts include:

-

Deborinated species : Mitigated by rigorous exclusion of oxygen.

-

Diacetylated amines : Controlled via stoichiometric acetic anhydride.

Recent Advances in Synthesis

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form boronates.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Boronates.

Substitution: Various substituted phenylacetamides.

Scientific Research Applications

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of enzyme inhibitors and specific ligand drugs.

Medicine: Investigated for its potential in treating tumors and microbial infections.

Industry: Utilized in the production of fluorescent probes and stimulus-responsive drug carriers.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its interaction with molecular targets through its borate and amide groups. The borate group can form reversible covalent bonds with diols and other nucleophiles, while the amide group can participate in hydrogen bonding and other non-covalent interactions. These interactions enable the compound to modulate enzyme activity and cellular pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique substitution pattern (2-methoxy, 5-boronate) distinguishes it from related acetamide-boronate hybrids. Key analogs include:

N-Benzyl-2-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(2-oxoazetidin-1-yl)acetamide

- Structure : Incorporates a benzyl group and a 2-oxoazetidine ring, with the methoxy and boronate groups retained at the 2- and 5-positions of the phenyl ring.

- Synthesis : Achieved via Ugi multicomponent reaction, yielding 81% with a melting point of 88–90°C .

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

- Structure : Boronate group at the para position without a methoxy substituent.

- Synthesis : Synthesized via Ir-catalyzed C–H borylation in THF, achieving 93% yield. The absence of steric hindrance from the methoxy group likely contributes to higher efficiency compared to ortho-substituted analogs .

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Key Observations :

Physicochemical Properties

Key Observations :

- The methoxy group in the target compound improves solubility in ethers and chlorinated solvents compared to non-polar analogs.

- Heterocyclic modifications (e.g., pyridine in ) significantly alter solubility profiles and crystallinity.

Biological Activity

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H22BNO4

- Molecular Weight : 291.15 g/mol

- CAS Number : 1256360-26-5

- LogP : 2.0258 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 56.79 Ų

These properties suggest that the compound may have suitable characteristics for biological activity, particularly in terms of membrane permeability and interaction with biological targets.

The compound's structure incorporates a boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is known to enhance the stability and reactivity of organic compounds. Boron compounds often exhibit unique interactions with biomolecules, particularly in enzyme inhibition and as potential therapeutic agents in cancer treatment.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of similar boron-containing compounds. For instance:

- Inhibition of Cancer Cell Proliferation : Compounds with similar structures have shown IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells. This suggests that N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide may also exhibit potent anticancer effects through similar mechanisms .

2. Anti-inflammatory Properties

Studies indicate that related compounds can significantly reduce levels of inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities associated with boron-containing compounds:

Q & A

Q. Critical parameters :

- Reaction temperature (80–110°C).

- Ligand-to-metal ratio (e.g., 1:1 Pd(OAc)₂ to ligand).

- Solvent choice (toluene or THF).

How is the compound characterized, and what analytical techniques are essential?

Basic

Characterization relies on multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹B) and mass spectrometry (MS) . Key features include:

- ¹H NMR : Peaks for methoxy (-OCH₃, δ ~3.8 ppm), acetamide (-NHCOCH₃, δ ~2.1 ppm), and aromatic protons (δ 6.9–7.5 ppm) .

- ¹¹B NMR : Signal at ~30 ppm confirms boronate ester formation .

- HRMS : Exact mass validation (e.g., [M+H]⁺ calculated for C₁₆H₂₃BNO₄: 312.1778) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

What are the key reactivity patterns of this boronate-containing acetamide?

Basic

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for bioconjugation or functionalization. The acetamide moiety can participate in hydrogen bonding, influencing crystallinity or biological interactions .

Advanced Application : In cyclopropanation reactions , the boronate group facilitates stereoselective cyclopropane formation when treated with alkenes and a Simmons-Smith reagent (e.g., ZnEt₂/CH₂I₂), yielding functionalized cyclopropyl derivatives .

How can regioselectivity challenges in borylation be addressed?

Advanced

Meta-selectivity is ligand-dependent. For example, using Pd(OAc)₂ with bulky anionic ligands (e.g., [DTBM-Segphos]–) directs borylation to the meta position by steric and electronic modulation . Contradictory results may arise from competing ortho/para pathways if ligand-metal coordination is suboptimal.

Q. Mitigation Strategy :

- Screen ligands (e.g., BrettPhos, RuPhos).

- Optimize solvent polarity (e.g., toluene vs. DMF).

- Monitor reaction progress via TLC or in-situ IR .

How to resolve contradictions in NMR data during characterization?

Advanced

Unexpected shifts or splitting may arise from rotamers (acetamide -NHCOCH₃) or boron diastereotropy . For example:

- Variable-temperature NMR can coalesce rotameric signals (e.g., -NH at δ 9.8 ppm broadening at 25°C) .

- ¹H-¹¹B coupling (~3–5 Hz) may split aromatic protons; use decoupling experiments to confirm .

What methodologies assess its biological activity in drug discovery?

Q. Advanced

- Enzyme inhibition assays : Test against targets like lipoxygenase (LOX) or kinases. For example, IC₅₀ values are determined via spectrophotometric monitoring of substrate conversion .

- Cellular uptake studies : Use fluorescently tagged analogs to track intracellular localization .

- In vivo models : Evaluate hypoglycemic or antifungal activity in rodent models, monitoring glucose levels or fungal load .

How is X-ray crystallography utilized to confirm its structure?

Advanced

Single crystals are grown via slow evaporation (e.g., methanol/CHCl₃). Data collected on a Bruker AXS diffractometer (Mo-Kα radiation) resolve:

- Boron coordination geometry (trigonal planar vs. tetrahedral).

- Hydrogen-bonding networks between acetamide NH and methoxy O .

Example : A related compound showed a dihedral angle of 85.2° between the boronate and acetamide planes, impacting π-π stacking .

What strategies optimize reaction yields in large-scale synthesis?

Q. Advanced

- Flow chemistry : Enhances heat/mass transfer for exothermic borylation .

- Catalyst recycling : Use immobilized Pd catalysts (e.g., Pd@SiO₂) to reduce metal leaching .

- DoE (Design of Experiments) : Statistically optimize variables (temperature, stoichiometry) .

Case Study : A cyclopropanation reaction achieved 75% yield by tuning ZnEt₂ stoichiometry (1.2 equiv) and reaction time (12 h) .

How are mechanistic studies conducted for its reactivity?

Q. Advanced

- DFT calculations : Model transition states for borylation or cyclopropanation .

- Isotopic labeling : Use D₂O to probe protonation steps in cross-coupling .

- Kinetic profiling : Monitor intermediates via stopped-flow NMR .

What role does this compound play in drug design?

Q. Advanced

- Boronate prodrugs : The boronate ester acts as a hydrolyzable protecting group for phenolic drugs .

- Targeted therapies : Conjugation to antibodies (e.g., trastuzumab) enables boron neutron capture therapy (BNCT) .

- SAR studies : Modify the methoxy/acetamide groups to enhance binding to LOX or COX-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.